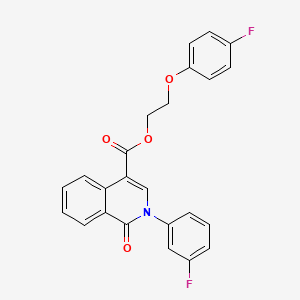

2-(4-Fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

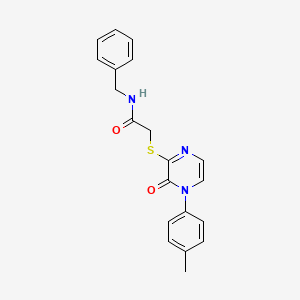

One significant aspect of research on this compound involves its synthesis and characterization. A study described an efficient process for the preparation of a new derivative, highlighting the use of the S-arylation method. The compound was characterized using several analytical techniques, including NMR, Raman, and infrared spectroscopy, demonstrating its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. This highlights its potential application in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation (Riadi et al., 2021).

Anticancer Potential

Another line of research investigates the compound's anticancer properties. It exhibited potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, with IC50 values in the low micromolar range. This suggests its efficacy as an anti-cancer agent, comparable to standard drugs like docetaxel, and highlights its potential role in developing new therapeutic strategies against cancer (Riadi et al., 2021).

Fluorescence Properties

Research on derivatives of the compound includes evaluating their fluorescence properties for potential use as molecular fluorescent probes. This application is significant in biochemistry and medicine, where such probes can be crucial for studying biological systems and structures at the molecular level. The fluorescence properties of these compounds, particularly when substituted with various alkyl moieties, provide valuable insights into their applicability in labeling and detecting biomolecules (Motyka et al., 2011).

Antibacterial Activity

Additionally, the antibacterial activity of related quinoline derivatives has been explored. These compounds, including those with modifications on the quinoline ring, have been screened for their effectiveness against Gram-positive and Gram-negative bacteria. This line of research contributes to the ongoing search for new antibacterial agents in the face of rising antibiotic resistance, showcasing the potential of such compounds in contributing to novel antibiotic therapies (Balaji et al., 2013).

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)ethyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2NO4/c25-16-8-10-19(11-9-16)30-12-13-31-24(29)22-15-27(18-5-3-4-17(26)14-18)23(28)21-7-2-1-6-20(21)22/h1-11,14-15H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQHICWWFLDILY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C(=O)OCCOC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)

![5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2378296.png)

![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)

![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)

![1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378306.png)

![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)

![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)